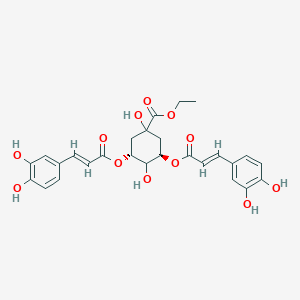
Ethyl 3,5-di-O-caffeoylquinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,5-di-O-caffeoylquinate: This compound is known for its remarkable antioxidative and anti-inflammatory attributes. Its IUPAC name is ethyl (3R,5R)-3,5-bis[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylate.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3,5-di-O-caffeoylquinate can be synthesized through esterification reactions involving caffeic acid derivatives and quinic acid. The reaction typically involves the use of ethyl alcohol as a solvent and a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from botanical sources, followed by purification processes such as chromatography. The compound is then crystallized to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3,5-di-O-caffeoylquinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are highly reactive intermediates.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted caffeoylquinic acid derivatives.
Scientific Research Applications
Ethyl 3,5-di-O-caffeoylquinate has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of phenolic compounds.
Biology: Studied for its antioxidative properties and its role in protecting cells from oxidative stress.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the food industry as a natural antioxidant to preserve food quality.
Mechanism of Action
The mechanism of action of ethyl 3,5-di-O-caffeoylquinate involves its interaction with various molecular targets and pathways:
Antioxidative Action: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Molecular Targets: The compound targets pathways involving nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs).
Comparison with Similar Compounds
Ethyl 3,5-di-O-caffeoylquinate is unique due to its dual caffeoyl groups, which enhance its antioxidative and anti-inflammatory properties. Similar compounds include:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
3,4-di-O-caffeoylquinic acid: Differing in the position of the caffeoyl groups.
Chlorogenic acid: A well-known caffeoylquinic acid derivative with similar antioxidative properties.
These compounds share similar biological activities but differ in their chemical structures and specific applications .
Properties
Molecular Formula |
C27H28O12 |
|---|---|
Molecular Weight |
544.5 g/mol |
IUPAC Name |
ethyl (3R,5R)-3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C27H28O12/c1-2-37-26(35)27(36)13-21(38-23(32)9-5-15-3-7-17(28)19(30)11-15)25(34)22(14-27)39-24(33)10-6-16-4-8-18(29)20(31)12-16/h3-12,21-22,25,28-31,34,36H,2,13-14H2,1H3/b9-5+,10-6+/t21-,22-,25?,27?/m1/s1 |
InChI Key |
RVRNQEQEOJQOCP-MTGINRALSA-N |
Isomeric SMILES |
CCOC(=O)C1(C[C@H](C([C@@H](C1)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O |
Canonical SMILES |
CCOC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


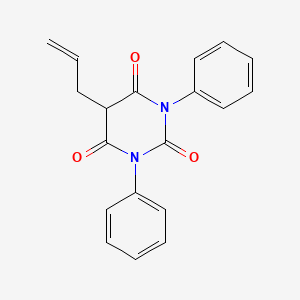

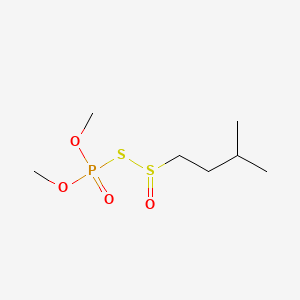
![(5z)-5-[(6-Chloro-7-Methyl-1h-Indol-3-Yl)methylidene]-3-(3,4-Difluorobenzyl)imidazolidine-2,4-Dione](/img/structure/B14761461.png)
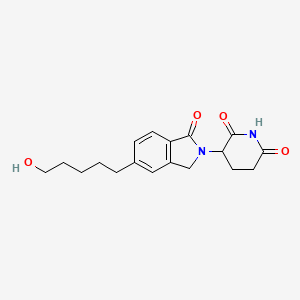
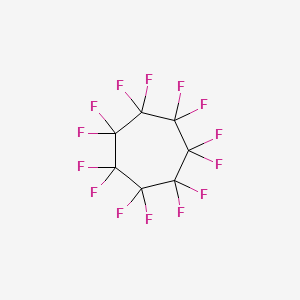
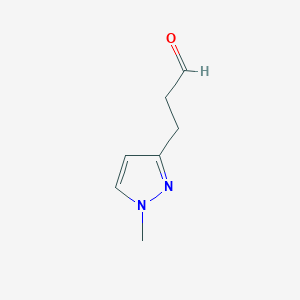

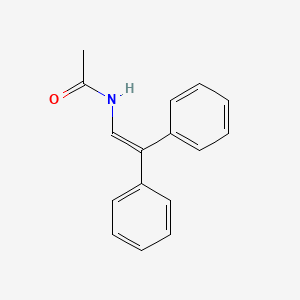
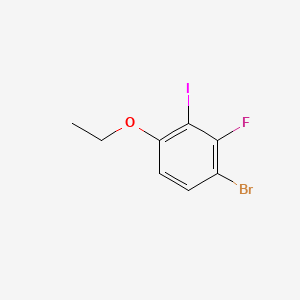
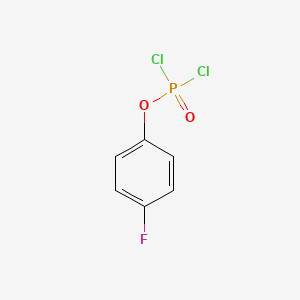
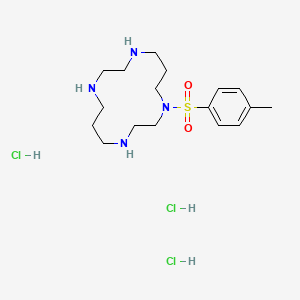
![3-Methyl-4-{(E)-[3-(trifluoromethyl)phenyl]diazenyl}-1,2-oxazol-5(4H)-one](/img/structure/B14761506.png)
![[S(R)]-N-((R)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14761508.png)
